Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester
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Overview
Description
Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the para position and a bromophenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester typically involves the esterification of 4-hydroxybenzoic acid with (4-bromophenyl)methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the (4-bromophenyl)methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-hydroxybenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the bromophenylmethyl group.
Methyl 4-bromobenzoate: Contains a bromine atom but lacks the hydroxy group.
Methyl 4-hydroxy-3-methoxybenzoate: Contains a methoxy group in addition to the hydroxy group.
Uniqueness
Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester is unique due to the presence of both a hydroxy group and a bromophenylmethyl ester group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity .
Properties
CAS No. |
90577-88-1 |
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Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2 |
InChI Key |
UVYGIBXHJTVMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)O)Br |
Origin of Product |
United States |
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